15-DIMETHYL-N-(PYRIDIN-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
15-DIMETHYL-N-(PYRIDIN-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-DIMETHYL-N-(PYRIDIN-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE typically involves the reaction of a pyrazole derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or acetonitrile.
Base: Bases like triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve:
Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
15-DIMETHYL-N-(PYRIDIN-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Possible applications as an antibacterial or antifungal agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 15-DIMETHYL-N-(PYRIDIN-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE may involve:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections.
Uniqueness
15-DIMETHYL-N-(PYRIDIN-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
1,5-dimethyl-N-pyridin-2-ylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-8-9(7-12-14(8)2)17(15,16)13-10-5-3-4-6-11-10/h3-7H,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPAYLVNSABDDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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